cis-Cinnamoylcocaine

Description

Structure

3D Structure

Properties

CAS No. |

50763-21-8 |

|---|---|

Molecular Formula |

C19H23NO4 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

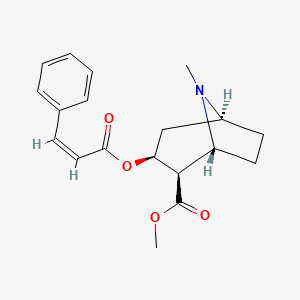

methyl (1R,2R,3S,5S)-8-methyl-3-[(Z)-3-phenylprop-2-enoyl]oxy-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C19H23NO4/c1-20-14-9-10-15(20)18(19(22)23-2)16(12-14)24-17(21)11-8-13-6-4-3-5-7-13/h3-8,11,14-16,18H,9-10,12H2,1-2H3/b11-8-/t14-,15+,16-,18+/m0/s1 |

InChI Key |

MQIXMJWNEKUAOZ-ZFYRMRLISA-N |

SMILES |

CN1C2CCC1C(C(C2)OC(=O)C=CC3=CC=CC=C3)C(=O)OC |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)/C=C\C3=CC=CC=C3)C(=O)OC |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C=CC3=CC=CC=C3)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Forensic Science Applications

Cis-cinnamoylcocaine has garnered attention in forensic science, particularly in the analysis of illicit drug samples. Its presence can serve as an indicator of the processing methods used in cocaine production.

Identification of Impurities

Recent studies have shown that cis-cinnamoylcocaine can be oxidized to form new diastereomeric diols, which can be characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS). This oxidation process is indicative of specific illicit cocaine processing techniques, allowing forensic scientists to trace the origins and modifications of cocaine samples .

Table 1: Impurities from Oxidation of cis-Cinnamoylcocaine

| Compound Name | Method of Characterization | Notes |

|---|---|---|

| (2R,3S)-dihydroxy-3-phenylpropionylecgonine methyl ester | NMR, MS | Formed from oxidation; indicative of processing |

| (2S,3R)-dihydroxy-3-phenylpropionylecgonine methyl ester | NMR, MS | Also formed from oxidation; unique analytical signature |

Analytical Methods Development

The development of gas chromatography (GC) methods has enabled the quantification of minor alkaloids, including cis-cinnamoylcocaine, in cocaine samples. A validated method demonstrated high accuracy and precision in detecting these compounds, which is crucial for law enforcement and forensic investigations .

Table 2: Analytical Method Validation Parameters

| Parameter | Value |

|---|---|

| Linearity | R² > 0.999 |

| Recovery | 90% - 108% |

| Relative Standard Deviation | < 10% |

Therapeutic Potential

While research on the therapeutic applications of cis-cinnamoylcocaine is limited, its structural relationship to cocaine suggests potential pharmacological effects. Investigations into its interactions with other alkaloids indicate that it may influence the activity of cocaine and its metabolites.

Interaction Studies

Studies have shown that certain metabolites can inhibit or enhance the effects of cocaine when administered in specific sequences or concentrations. For example, ecgonine methyl ester (EME) has been observed to block the behavioral activation induced by cocaine . This raises questions about whether cis-cinnamoylcocaine could similarly modulate cocaine's effects.

Profiling Illicit Cocaine Samples

A comprehensive profiling study analyzed various illicit cocaine samples for their alkaloid content, including cis-cinnamoylcocaine. The findings revealed significant variations in alkaloid ratios among different samples, suggesting diverse production methods and potential regional differences in coca cultivation .

Coca Leaf Analysis

Research on coca leaves from different geographical regions indicated that younger leaves tend to have higher concentrations of cinnamoylcocaine compared to older leaves. This information can be pivotal for understanding the agricultural practices influencing alkaloid profiles .

Chemical Reactions Analysis

Oxidation Reactions

cis-Cinnamoylcocaine’s α,β-unsaturated ester moiety renders it susceptible to oxidative transformations. Key findings include:

Dihydroxypropionyl Ester Formation

Oxidation of cis-cinnamoylcocaine with aqueous potassium permanganate (KMnO₄) in polar solvents (e.g., alcohols or acetone) produces diastereomeric diols:

-

(2R,3S)-Dihydroxy-3-phenylpropionylecgonine methyl ester

-

(2S,3R)-Dihydroxy-3-phenylpropionylecgonine methyl ester

These diols arise from syn dihydroxylation of the cinnamoyl double bond, confirmed via nuclear magnetic resonance (NMR) and mass spectrometry . The reaction likely proceeds under biphasic conditions (organic solvent/aqueous KMnO₄), as harsh oxidizers like osmium tetroxide are impractical due to toxicity and cost .

Impact on Illicit Cocaine Processing

Oxidation during cocaine hydrochloride refinement reduces cis-cinnamoylcocaine levels while increasing norcocaine and diol impurities . The water-soluble diols are typically removed during purification, altering the alkaloid profile of final products .

Analytical Detection of Reaction Products

Chromatographic methods quantify cis-cinnamoylcocaine and its derivatives:

Gas Chromatography (GC-FID)

-

Linearity : Calibration curves for cis-cinnamoylcocaine (1–90 μg/mL) show R² > 0.999 .

-

Cross-Quantification : The trans-isomer’s calibration curve is used for cis-cinnamoylcocaine due to structural similarity .

| Analyte | Linear Range (μg/mL) | R² |

|---|---|---|

| cis-Cinnamoylcocaine | 1–90 | 0.9997 |

| trans-Cinnamoylcocaine | 1–90 | 0.9999 |

| Table 1: Analytical parameters for cinnamoylcocaine isomers . |

Quantitative NMR (qNMR)

External reference ¹H qNMR methods enable rapid quantification (15-minute analysis) of cis-cinnamoylcocaine in seized cocaine, with relative standard deviations (RSD) <3% .

Stability and Isomerization

While direct isomerization data is limited, analytical studies suggest:

-

Co-Occurrence : Both isomers are detected in illicit cocaine, with cis:trans ratios varying by leaf maturity and processing methods .

-

Degradation : Prolonged exposure to acidic or oxidative conditions may degrade cis-cinnamoylcocaine into ecgonine derivatives or norcocaine .

Role in Cocaine Profiling

cis-Cinnamoylcocaine serves as a chemical marker for:

Comparison with Similar Compounds

Table 1: Key Differences Between cis- and trans-Cinnamoylcocaine

| Property | cis-Cinnamoylcocaine | trans-Cinnamoylcocaine |

|---|---|---|

| Configuration | Cis-cinnamoyl | Trans-cinnamoyl |

| Retention Time (GC/MS) | ~14.2 min | ~15.8 min |

| Prevalence in Seizures | Higher in South American coke | Lower in South American coke |

| Stability | Stable under ambient conditions | Stable under ambient conditions |

Other Cocaine-Related Impurities

Benzoylecgonine

- Structure : Hydrolysis product of cocaine, lacking the methyl ester and cinnamoyl groups.

- Unlike cis-cinnamoylcocaine, it is pharmacologically active and used in toxicological screenings .

Trimethoxycocaine

Hexanoylecgonine Methyl Ester

Table 2: Comparative Analysis of Cocaine Impurities

Analytical Techniques for Comparative Analysis

- GC/MS Without Derivatization : Preferred for cis/trans-cinnamoylcocaine ratio analysis due to high resolution and reproducibility .

- LC-HRMS/MS with Molecular Networking : Enables untargeted screening of complex mixtures, identifying structurally related impurities (e.g., trimethoxycocaine) and visualizing their relationships .

Forensic Implications

The cis/trans-cinnamoylcocaine ratio is pivotal for:

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting and quantifying cis-Cinnamoylcocaine in complex matrices such as illicit cocaine samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254/280 nm is a validated approach, as described in studies analyzing illicit cocaine samples . Key parameters include a reversed-phase C18 column, methanol-based mobile phase, and sample preparation protocols to isolate cis-cinnamoylcocaine from co-eluting impurities. Validation should include linearity (e.g., 0.1–100 µg/mL), limits of detection (LOD < 0.05 µg/mL), and recovery rates (>90%) to ensure accuracy in forensic or pharmacological contexts .

Q. How can researchers differentiate cis-Cinnamoylcocaine from its trans isomer in experimental settings?

- Methodological Answer : Chromatographic separation (e.g., HPLC or GC-MS) using chiral columns or optimized mobile phases can resolve the isomers. Spectroscopic techniques like NMR (e.g., distinct coupling constants in H-NMR) or polarized light microscopy for crystalline forms may also confirm stereochemistry. Cross-referencing with DEA-supplied reference standards is critical for validation .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in reported pharmacological activities of cis-Cinnamoylcocaine across studies?

- Methodological Answer : Systematic reviews and meta-analyses (e.g., QUADAS-2 for diagnostic accuracy studies) should assess heterogeneity in sample purity, biological models, and assay conditions . In vitro comparative studies using standardized cell lines (e.g., HEK-293 expressing human dopamine transporters) and rigorous controls (e.g., benzoylecgonine as a comparator) can isolate cis-cinnamoylcocaine-specific effects. Data normalization to cocaine-equivalent concentrations is advised to resolve potency contradictions .

Q. How should stability studies for cis-Cinnamoylcocaine be designed to evaluate degradation under varying storage conditions?

- Methodological Answer : Accelerated stability testing (e.g., ICH Q1A guidelines) under controlled temperature (25°C, 40°C), humidity (60% RH), and light exposure can model degradation kinetics. HPLC-UV or LC-MS/MS should monitor degradation products (e.g., hydrolyzed metabolites). Statistical models (e.g., Arrhenius plots) predict shelf-life, while forced degradation studies (acid/base/oxidative stress) identify vulnerable functional groups .

Q. What statistical approaches are optimal for analyzing cis-Cinnamoylcocaine concentration data in pharmacokinetic studies?

- Methodological Answer : Non-compartmental analysis (NCA) using software like Phoenix WinNonlin® calculates AUC, , and . For non-normal distributions, non-parametric tests (e.g., Wilcoxon signed-rank) or mixed-effects models account for inter-subject variability. Power analysis (α=0.05, β=0.2) ensures adequate sample size, especially in low-abundance matrices (e.g., hair or saliva) .

Data Contradiction and Reproducibility

Q. How can researchers resolve inconsistencies in cis-Cinnamoylcocaine prevalence data across illicit cocaine samples?

- Methodological Answer : Geospatial sampling stratification (e.g., by region or trafficking route) and batch-effect correction (e.g., LC-MS/MS calibration with internal standards like deuterated analogs) reduce variability. Collaborative data-sharing platforms (e.g., NIST forensic databases) enable meta-regression analyses to identify confounding factors (e.g., cutting agents) .

Q. What protocols ensure reproducibility in synthesizing cis-Cinnamoylcocaine for controlled pharmacological studies?

- Methodological Answer : Multi-step organic synthesis (e.g., cinnamoylation of ecgonine methyl ester) requires strict stereochemical control via chiral catalysts or enzymatic methods. Purity verification (≥98% by HPLC, NMR) and adherence to DEA licensing for Schedule II analogs are mandatory. Detailed SOPs for reaction conditions (e.g., temperature, solvent purity) must be archived .

Methodological Design and Ethics

Q. How should researchers design a literature review to evaluate cis-Cinnamoylcocaine’s role in cocaine toxicity?

- Methodological Answer : Follow PRISMA guidelines for systematic reviews, prioritizing primary sources from forensic toxicology journals (e.g., Journal of Analytical Toxicology) and excluding non-peer-reviewed databases. Use Boolean search terms (e.g., "cis-cinnamoylcocaine AND metabolism AND toxicity") and assess bias via ROBINS-I tool for observational studies .

Q. What ethical considerations apply when handling cis-Cinnamoylcocaine in preclinical research?

- Methodological Answer : Compliance with Controlled Substances Act (CSA) regulations for storage, disposal, and record-keeping is essential. Institutional Animal Care and Use Committee (IACUC) protocols must justify dosing regimens and humane endpoints. Transparency in conflicts of interest (e.g., funding sources) is required per ICMJE guidelines .

Tables for Method Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.